ENT1 Inhibitory Potency vs. Dipyridamole
4-Despiperidinyl-4-hydroxy Dipyridamole inhibits human ENT1 with a Ki of 16.2 nM [1]. This is directly comparable to dipyridamole, which has a reported Ki of 8.18 nM or 308 nM [2] depending on the assay system. The difference in Ki values indicates that the compound retains significant ENT1 inhibitory activity but is not a simple functional substitute for the parent drug.
| Evidence Dimension | ENT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 16.2 nM |
| Comparator Or Baseline | Dipyridamole: 8.18 nM (Tocris) or 308 nM (Lin et al., 2007) |
| Quantified Difference | ~2-fold difference vs. 8.18 nM; ~19-fold difference vs. 308 nM |
| Conditions | Human ENT1 expressed in porcine PK15NTD cells; [3H]5-uridine uptake assay (target compound). Comparator data from different sources using various assays. |
Why This Matters
This quantitative data demonstrates that the compound is not an inert impurity but possesses its own biological activity, which is crucial for interpreting results in studies where it may be present as a metabolite or contaminant.
- [1] BindingDB. BDBM50412070 CHEMBL59168. Affinity Data: Ki = 16.2 nM for human ENT1. View Source
- [2] Lin, W., et al. Journal of Medicinal Chemistry, 2007, 50(16), 3906–3920. doi:10.1021/jm070311l. View Source
